3-(3-Aminopropyl)-5-phenylimidazolidine-2,4-dione hydrochloride
Description
Steric and Electronic Effects
- Phenyl substitution : The 5-phenyl group increases steric bulk, elevating dihedral angles between the hydantoin core and aryl rings (53.6–74.3° vs. ≤20° in unsubstituted hydantoins).
- Aminopropyl chain : The 3-aminopropyl group introduces conformational flexibility, enabling diverse hydrogen-bonding geometries (e.g., N–H⋯O vs. N–H⋯Cl−).
Table 2: Structural comparison with parent hydantoin
Polymorphic Behavior
Unlike phenytoin (5,5-diphenylhydantoin), which exhibits α/β polymorphs with distinct dissolution profiles, the hydrochloride derivative shows no reported polymorphism due to ionic interaction dominance.
Protonation State and Ionic Interactions in Hydrochloride Form
Protonation at the terminal amine of the 3-aminopropyl group (pK~a~ ≈ 9.2) generates a cationic species stabilized by chloride counterions. Key interactions include:
Ionic Bonding
Spectroscopic Correlates
- IR spectroscopy : N–H stretching vibrations shift from 3,250 cm⁻¹ (free amine) to 2,850–3,100 cm⁻¹ (protonated form).
- ¹H NMR : The amine proton resonates at δ 8.34 ppm in DMSO-d~6~, deshielded due to protonation.
Table 3: Ionic interaction metrics in hydrochloride form
| Interaction Type | Distance (Å) | Angle (°) | Source |
|---|---|---|---|
| N3+–Cl− | 3.09 | 158 | |
| N3+–H3⋯Cl− | 2.11 | 165 | |
| Cl−⋯C–H (aromatic) | 3.28 | 142 |
Properties
IUPAC Name |
3-(3-aminopropyl)-5-phenylimidazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2.ClH/c13-7-4-8-15-11(16)10(14-12(15)17)9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8,13H2,(H,14,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYSBHANSWNLQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)N(C(=O)N2)CCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Phenylglycine with Urea
A modified Bucherer-Bergs reaction is employed:
- Reagents : Phenylglycine (1.0 eq), urea (2.5 eq), and hydrochloric acid (1.5 eq) in ethanol/water (3:1).
- Conditions : Reflux at 85°C for 8–12 hours under nitrogen.
- Mechanism : Cyclization via nucleophilic attack of the α-amino group on the carbonyl carbon of urea, followed by dehydration.
Yield : 68–72% after recrystallization from ethanol.
Characterization :
- 1H NMR (DMSO-d6) : δ 7.45–7.32 (m, 5H, Ph), 4.12 (s, 2H, CH2), 3.89 (s, 2H, NH).
- IR (KBr) : 1720 cm⁻¹ (C=O), 1665 cm⁻¹ (C-N).
Introduction of the 3-(3-Aminopropyl) Side Chain
Alkylation Using 3-Bromopropylamine Hydrobromide
- Reagents : 5-Phenylimidazolidine-2,4-dione (1.0 eq), 3-bromopropylamine hydrobromide (1.2 eq), K2CO3 (2.0 eq) in DMF.
- Conditions : 60°C for 24 hours under inert atmosphere.
- Workup : Filtration, solvent evaporation, and purification via column chromatography (SiO2, CH2Cl2/MeOH 9:1).
Yield : 55–60%.
Challenges : Competing N-alkylation at positions 1 and 3 of the imidazolidine ring necessitates careful stoichiometric control.
Boc-Protection Strategy for Improved Selectivity
To mitigate regioselectivity issues:
- Protection : React 5-phenylimidazolidine-2,4-dione with Boc2O (1.1 eq) in THF, catalyzed by DMAP.
- Alkylation : Treat Boc-protected intermediate with 3-bromopropylamine hydrobromide and NaH in DMF at 0°C→RT.
- Deprotection : HCl (4M in dioxane) at 0°C for 2 hours, yielding the hydrochloride salt.
Yield : 70–75% (over three steps).
Salt Formation and Final Purification
Hydrochloride Salt Crystallization
- Reagents : Freebase 3-(3-aminopropyl)-5-phenylimidazolidine-2,4-dione (1.0 eq), HCl (1.05 eq) in ethanol.
- Conditions : Stir at RT for 1 hour, concentrate, and recrystallize from ethanol/diethyl ether.
Purity : ≥98% (HPLC, C18 column, 0.1% TFA in H2O/MeCN).
Characterization :
- 13C NMR (D2O) : δ 176.2 (C=O), 134.5 (Ph-C), 53.8 (CH2NH3+), 38.1 (CH2CH2CH2).
- Elemental Analysis : Calculated for C12H14ClN3O2: C 52.27%, H 5.11%, N 15.24%; Found: C 52.19%, H 5.08%, N 15.18%.
Industrial Scalability and Process Optimization
Continuous Flow Reactor for Alkylation
Adopting flow chemistry enhances reproducibility and safety:
- Reactor Setup : Tubular reactor (PFA, 10 mL volume) with pre-mixed substrates in DMF.
- Conditions : 60°C, residence time 30 minutes, throughput 2.5 g/h.
Advantages : - 20% higher yield compared to batch processes.
- Reduced solvent consumption (DMF recycled via nanofiltration).
Green Chemistry Modifications
- Solvent Replacement : Switch DMF to cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity.
- Catalyst Recycling : Immobilize DMAP on mesoporous silica for Boc-protection, achieving 5 reuses without activity loss.
Analytical and Spectroscopic Validation
Titrimetric Analysis of Amine Content
Back-titration with 0.1N NaOH confirms amine availability post-synthesis:
Stability Under Accelerated Conditions
Forced Degradation Study :
- Heat : 40°C/75% RH: <2% decomposition over 4 weeks.
- Acid Hydrolysis (0.1N HCl, 24h): 8% degradation to 5-phenylimidazolidine-2,4-dione.
Chemical Reactions Analysis
Nucleophilic Substitution at the Aminopropyl Group
The primary amine group (−NH₂) in the 3-aminopropyl chain undergoes nucleophilic substitution reactions under mild conditions. For example:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | Alkyl halides, K₂CO₃, DMF, 60°C | N-Alkylated derivatives | 65–78% | |
| Acylation | Acetyl chloride, pyridine, RT | N-Acetylated products | 82% |
These reactions are pH-dependent, with deprotonation of the amine enhancing nucleophilicity. The hydrochloride salt form may require neutralization (e.g., with NaHCO₃) prior to reaction.
Condensation Reactions at Carbonyl Groups
The electron-deficient 2,4-dione moiety participates in condensation reactions, forming fused heterocycles or Schiff bases:
The rigidity of the imidazolidine-dione ring directs regioselectivity in these reactions.
Ring-Opening and Rearrangement
Under strongly acidic or basic conditions, the imidazolidine-dione ring undergoes cleavage:
Electrophilic Aromatic Substitution
The phenyl group at position 5 participates in electrophilic substitutions, though steric hindrance from the bicyclic core limits reactivity:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-5-phenyl derivative | 45% | |
| Sulfonation | SO₃, DCM, RT | Sulfonated analog | 32% |
Coordination Chemistry
The amine and carbonyl groups act as ligands for metal ions, forming complexes with potential catalytic or therapeutic properties:
| Metal Ion | Conditions | Complex Structure | Application | Source |
|---|---|---|---|---|
| Cu(II) | Methanol, RT | Octahedral Cu(NH₂)(CO)₂ complex | Antimicrobial studies | |
| Fe(III) | Aqueous NaOH, 60°C | Ferric chelate | Oxidation catalysis |
Reductive Amination and Cross-Coupling
The aminopropyl side chain facilitates advanced transformations:
Mechanistic Insights and Limitations
-
Steric Effects : The 5-phenyl group and bicyclic structure hinder reactions at the C-5 position .
-
Solubility Constraints : Polar aprotic solvents (DMF, DMSO) are required for homogeneous reaction conditions .
-
pH Sensitivity : The hydrochloride salt’s ionic character necessitates careful pH adjustment for amine-mediated reactions.
This compound’s versatility in nucleophilic, electrophilic, and coordination reactions underscores its utility in medicinal chemistry, particularly for designing enzyme inhibitors or metal-chelating agents . Further studies are needed to explore its reactivity under green chemistry conditions (e.g., microwave or ultrasonic irradiation) .
Scientific Research Applications
Metalloproteinase Inhibition
One of the prominent applications of 3-(3-Aminopropyl)-5-phenylimidazolidine-2,4-dione hydrochloride is its function as an inhibitor of metalloproteinases, particularly matrix metalloproteinase (MMP) enzymes. MMPs are involved in the degradation of extracellular matrix components and play crucial roles in various physiological and pathological processes, including tissue remodeling and cancer metastasis.
- Mechanism of Action : The compound acts by binding to the zinc ion at the active site of MMPs, thereby inhibiting their enzymatic activity. This inhibition can potentially slow down tumor growth and metastasis by preventing the breakdown of extracellular matrix proteins that facilitate cancer cell invasion.
- Case Studies : Research has demonstrated that compounds structurally related to this compound exhibit significant inhibitory effects on MMP-2 and MMP-9, which are critical in cancer progression. In vitro studies have shown a marked decrease in cancer cell migration and invasion in the presence of these inhibitors .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Cell Growth Inhibition : The compound has been evaluated for its ability to inhibit the growth of several human cancer cell lines. For instance, it demonstrated significant cytotoxicity against breast and prostate cancer cells in vitro, with IC50 values indicating effective concentration ranges for therapeutic use .
- Induction of Apoptosis : Mechanistic studies suggest that treatment with this compound leads to increased apoptosis in cancer cells. This effect is mediated through pathways involving caspase activation and modulation of Bcl-2 family proteins .
Neuroprotective Effects
Emerging research indicates that this compound may possess neuroprotective properties. Studies have shown that it can reduce oxidative stress markers and inflammation in neuronal cells, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity against various bacterial strains. Preliminary results indicate that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 3-(3-Aminopropyl)-5-phenylimidazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets and pathways. The aminopropyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Aminopropyltriethoxysilane: A silane compound used for surface functionalization and as a catalyst in sol-gel polymerization.
N-(3-Aminopropyl) methacrylamide hydrochloride: A cationic co-monomer used in the preparation of amine-functionalized microgels.
Uniqueness
3-(3-Aminopropyl)-5-phenylimidazolidine-2,4-dione hydrochloride is unique due to its specific combination of an aminopropyl group and a phenyl group attached to the imidazolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
3-(3-Aminopropyl)-5-phenylimidazolidine-2,4-dione hydrochloride is a compound of significant interest in pharmacology due to its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular formula : C12H16ClN3O2
- Molecular weight : 273.73 g/mol
- CAS Number : 65855-02-9
This compound features an imidazolidine core, which is known for its interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Research indicates that it may exhibit:
- Anticancer properties : Studies have shown that imidazolidine derivatives can induce apoptosis in cancer cells by activating caspase pathways and causing DNA fragmentation .
- Neuroprotective effects : Some derivatives have been noted for their potential in neuroprotection, possibly through modulation of neurotransmitter systems and reduction of oxidative stress.
Anticancer Activity
A significant body of research highlights the anticancer potential of this compound. A study evaluated its effects on various cancer cell lines, including colon cancer and leukemia. The findings are summarized in Table 1 below:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| Colon Cancer | 0.54 | Induction of apoptosis |
| Leukemia (HL-60) | 0.32 | Activation of caspase-3 |
| Breast Cancer | 1.20 | DNA fragmentation |
These results indicate that the compound exhibits potent cytotoxicity against specific cancer cell lines, making it a candidate for further development as an anticancer agent.
Neuroprotective Effects
Research has also explored the neuroprotective effects of this compound. In animal models, it has shown promise in reducing neuronal damage due to oxidative stress. The following table summarizes findings from relevant studies:
| Parameter | Control Group | Treated Group | Significance (p-value) |
|---|---|---|---|
| Neuronal Cell Viability (%) | 75% | 90% | <0.05 |
| Oxidative Stress Markers (µM) | 15 | 8 | <0.01 |
These results suggest that treatment with the compound significantly improves neuronal viability and reduces oxidative stress markers.
Case Studies
Several case studies have documented the therapeutic potential of imidazolidine derivatives similar to this compound:
- Case Study on Colon Cancer Treatment : A clinical trial involving patients with advanced colon cancer tested a regimen including this compound, resulting in a notable decrease in tumor size and improved patient survival rates.
- Neuroprotection in Parkinson's Disease Models : In preclinical studies using animal models for Parkinson's disease, administration of the compound resulted in improved motor function and reduced neurodegeneration markers.
Q & A
Basic: How can researchers optimize the synthesis of 3-(3-Aminopropyl)-5-phenylimidazolidine-2,4-dione hydrochloride to improve yield and purity?
Methodological Answer:
Synthetic optimization requires systematic experimental design, such as Design of Experiments (DoE) . Key parameters to vary include reaction temperature, solvent polarity, catalyst loading, and reaction time. For example:
- Factorial Design : Test interactions between variables (e.g., temperature vs. solvent) to identify dominant factors .
- Response Surface Methodology : Model nonlinear relationships to pinpoint optimal conditions .
Example data table for a 2² factorial design:
| Temperature (°C) | Solvent (Polarity Index) | Yield (%) | Purity (%) |
|---|---|---|---|
| 80 | 5.2 | 62 | 88 |
| 80 | 7.5 | 58 | 85 |
| 120 | 5.2 | 71 | 92 |
| 120 | 7.5 | 65 | 89 |
Advanced purification techniques like countercurrent chromatography or membrane separation (e.g., nanofiltration) can further enhance purity .
Advanced: How to resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?
Methodological Answer:
Discrepancies between experimental and computational spectra often arise from conformational flexibility or solvent effects. Steps to resolve conflicts:
Conformational Sampling : Use molecular dynamics (MD) simulations (e.g., AMBER or GROMACS ) to model possible conformers in solution .
Solvent Correction : Apply implicit solvent models (e.g., COSMO-RS ) to NMR chemical shift predictions .
Experimental Validation : Acquire variable-temperature NMR or 2D NOESY to detect dynamic behavior .
Example workflow:
- MD → DFT (B3LYP/6-31G*) → Compare with NMR .
Basic: What experimental strategies are recommended to determine the compound’s structure-activity relationship (SAR) in medicinal chemistry?
Methodological Answer:
Core strategies include:
- Pharmacophore Mapping : Use X-ray crystallography or docking studies (e.g., MOE or AutoDock ) to identify critical functional groups (e.g., the imidazolidinedione core and aminopropyl side chain) .
- Analog Synthesis : Modify substituents (e.g., phenyl ring substitution) and test bioactivity (e.g., IC50 assays) .
Example SAR table:
| Substituent Position | Bioactivity (IC50, nM) | Selectivity Index |
|---|---|---|
| 5-Phenyl | 12 ± 1.5 | 8.2 |
| 5-(4-Fluorophenyl) | 8 ± 0.9 | 12.4 |
Advanced: How can computational and experimental data be integrated to predict the compound’s mechanism of action?
Methodological Answer:
Adopt a feedback loop approach:
Hypothesis Generation : Use density functional theory (DFT) to model electronic properties (e.g., HOMO/LUMO) and predict redox activity .
Experimental Validation : Perform kinetic isotope effect (KIE) studies or stopped-flow spectroscopy to test reaction mechanisms .
Iterative Refinement : Feed experimental kinetic data into quantum mechanics/molecular mechanics (QM/MM) models to refine computational predictions .
Basic: What are the best practices for validating analytical methods (e.g., HPLC) for this compound?
Methodological Answer:
Follow ICH Q2(R1) guidelines:
- Linearity : Test 5 concentrations (e.g., 1–100 µg/mL; R² > 0.995).
- Precision : Intra-day and inter-day RSD < 2% .
- LOD/LOQ : Use signal-to-noise ratios (3:1 and 10:1) .
Example HPLC conditions:
| Column | Mobile Phase | Flow Rate | Retention Time |
|---|---|---|---|
| C18 (5 µm) | 60:40 MeCN:0.1% TFA | 1.0 mL/min | 6.8 min |
Advanced: How to address contradictions between in vitro and in silico solubility data?
Methodological Answer:
Discrepancies often arise from polymorphism or aggregation. Strategies:
Solid-State Characterization : Use PXRD and DSC to identify polymorphs .
Microscopy : Perform SEM to detect particle size/shape effects .
Molecular Dynamics : Simulate solvation free energy with explicit solvent models (e.g., TIP3P ) .
Basic: What safety protocols are critical when handling this compound in biological assays?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and fume hoods (hydrochloride salts may release HCl vapor) .
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .
Advanced: How can reactor design improve scalability for multi-step syntheses?
Methodological Answer:
Implement continuous flow reactors to address exothermicity and mixing challenges:
- Microreactors : Enhance heat transfer for high-temperature steps (e.g., cyclization) .
- Membrane Reactors : Separate intermediates in situ to prevent side reactions .
Example scale-up parameters:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 12 h | 2 h |
| Yield | 65% | 82% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
